molecular formula C7H7BrO2 B14386701 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 87615-86-9

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Katalognummer: B14386701
CAS-Nummer: 87615-86-9
Molekulargewicht: 203.03 g/mol
InChI-Schlüssel: WEYMNCPFAKQYKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with a unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of a bromine atom at the 6th position and an oxabicyclo[3.2.1]octane core makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One common approach involves the cycloaddition of suitable oxyallyls and furans . Another method includes the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, desymmetrization and resolution procedures, along with stereoselective functionalizations, are employed to produce large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The presence of the bromine atom can enhance its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

87615-86-9

Molekularformel

C7H7BrO2

Molekulargewicht

203.03 g/mol

IUPAC-Name

6-bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H7BrO2/c8-6-3-5-1-4(9)2-7(6)10-5/h3,5,7H,1-2H2

InChI-Schlüssel

WEYMNCPFAKQYKH-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=C(C(O2)CC1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.